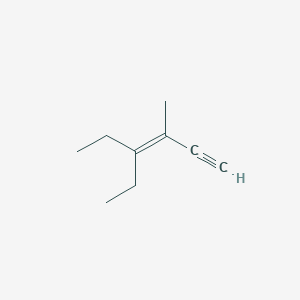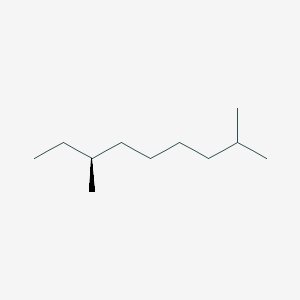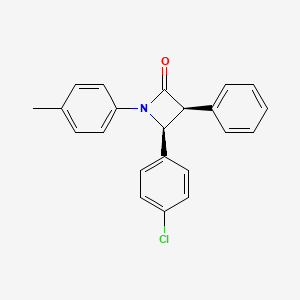
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of three distinct aromatic rings attached to the azetidinone core, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Substitution Reactions: The aromatic rings are introduced through substitution reactions, where appropriate aryl halides react with the azetidinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the azetidinone core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Aryl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3S,4S)-4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a bromine atom instead of chlorine.
(3S,4S)-4-(4-fluorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific arrangement of aromatic rings also contributes to its distinct properties compared to other azetidinone derivatives.
特性
CAS番号 |
62500-38-3 |
|---|---|
分子式 |
C22H18ClNO |
分子量 |
347.8 g/mol |
IUPAC名 |
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO/c1-15-7-13-19(14-8-15)24-21(17-9-11-18(23)12-10-17)20(22(24)25)16-5-3-2-4-6-16/h2-14,20-21H,1H3/t20-,21+/m0/s1 |
InChIキー |
CTMVRVJCDWLFNK-LEWJYISDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
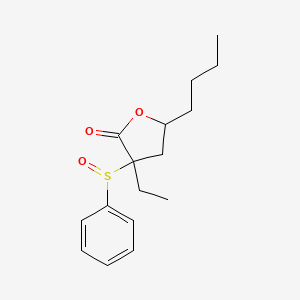
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)


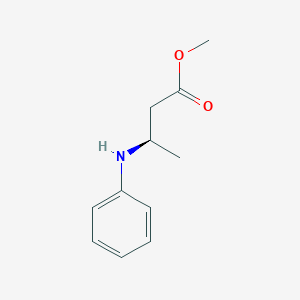

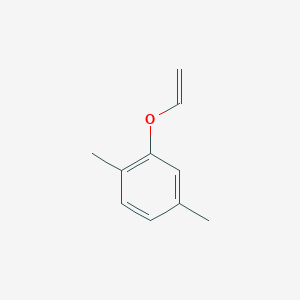
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
